2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROISFFGKOBCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that confer various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 286.37 g/mol. The presence of the tert-butoxycarbonyl (Boc) group and the piperidine ring are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are bifunctional molecules that induce targeted degradation of specific proteins, offering a novel approach to drug discovery and cancer therapy. The rigid structure provided by the Boc-piperidine moiety enhances the efficacy of these compounds by optimizing their three-dimensional orientation for better binding to target proteins .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor effects. These compounds have been noted for their ability to inhibit Class I PI3-kinase enzymes, which are implicated in various cancers due to their role in cell proliferation and survival pathways .
Neuroprotective Effects
Studies have suggested that derivatives of this compound may also possess neuroprotective properties. The modulation of muscarinic receptors, particularly the M1 subtype, has been linked to cognitive enhancement and neuroprotection, making it a candidate for treating neurodegenerative diseases .
Study 1: PROTAC Development
In a recent study focusing on PROTACs utilizing this compound, researchers demonstrated its effectiveness in targeting specific proteins for degradation. The study highlighted how the structural features of the compound facilitated improved binding affinity and selectivity towards the target proteins involved in tumorigenesis .
Study 2: Anticancer Properties
Another investigation revealed that compounds with similar structures exhibited significant inhibition of cancer cell lines through PI3K pathway modulation. This study provided evidence supporting the use of such compounds in developing targeted cancer therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O4 |
| Molecular Weight | 286.37 g/mol |
| Role in PROTAC | Rigid linker |
| Primary Biological Activity | Antitumor, Neuroprotective |
Chemical Reactions Analysis
Coupling Reactions
This compound serves as a key intermediate in peptide synthesis and bioconjugation. Its carboxylic acid group undergoes activation for amide bond formation:
The Boc group remains stable under these conditions, enabling selective functionalization at the acetic acid moiety.
Deprotection Strategies
Removal of the tert-butoxycarbonyl (Boc) group unlocks the secondary amine for further derivatization:
Acid-Mediated Deprotection
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Reagent : 2 M HCl in dioxane or 25% TFA in DCM
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Conditions : 2-4 hours at 25°C
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Outcome : Quantitative Boc removal without affecting the methylamino-acetic acid backbone
Thermal Deprotection
Recent advances demonstrate solvent-free Boc cleavage at 180-200°C in continuous flow reactors (residence time: 15-30 min), achieving >95% conversion .
Oxidation and Reduction
The methylamino group and piperidine ring undergo redox transformations:
Oxidation Pathways
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Piperidine ring oxidation :
Reduction Processes
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N-Methyl group reduction :
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Reagent : BH3·THF complex
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Product : Secondary amine (m/z 245.2 [M+H]+)
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Yield : 54%
-
Conjugation Chemistry
The compound's dual functionality enables orthogonal bioconjugation:
Dual Functionalization Protocol
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Step 1 : Boc deprotection with TFA/DCM (1:1 v/v)
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Step 2 : Sequential reactions:
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Amide coupling at carboxylic acid (HATU/NMM)
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Reductive amination at piperidine nitrogen (NaBH(OAc)3)
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This strategy produces bifunctional conjugates with >80% purity by HPLC .
Reaction Optimization Data
Comparative analysis of coupling methods reveals critical parameters:
| Parameter | EDC/HOBt | HBTU/DIPEA | T3P |
|---|---|---|---|
| Reaction Time (h) | 12 | 4 | 2 |
| Byproduct Formation (%) | 15 | 8 | 3 |
| Scalability | Moderate | High | Excellent |
| Preferred Solvent | DMF | DCM | THF |
Continuous flow systems enhance reproducibility for large-scale syntheses, reducing reaction times by 40% compared to batch processes .
Stability Considerations
Critical degradation pathways under accelerated conditions (40°C/75% RH):
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Main Route : Hydrolysis of Boc group (t1/2 = 32 days)
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Minor Route : Oxidation at piperidine C-3 position (t1/2 = 89 days)
Stabilization strategies include lyophilization (residual moisture <0.5%) and argon atmosphere storage.
These reaction profiles position 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid as a critical building block in medicinal chemistry, particularly for PROTAC development and targeted drug conjugates. Recent advances in thermal deprotection and flow chemistry have significantly expanded its synthetic utility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
The compound’s key structural elements include:
- BOC-protected piperidine core : Common in intermediates for drug synthesis.
- Acetic acid side chain : Provides carboxylic acid functionality for solubility and reactivity.
Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Acidity: The (R)-enantiomer of a related compound (C₁₂H₂₁NO₄) exhibits a pKa of ~4.65, suggesting moderate acidity typical of carboxylic acids .
- Molecular Weight : Ranges from 203.24 (simpler propionic acid derivatives) to 305.37 (phenyl-substituted analogs), influencing solubility and bioavailability.
- Lipophilicity: Fluorinated derivatives (e.g., C₁₂H₁₉F₂NO₄) are more lipophilic than the target compound, affecting membrane permeability .
Q & A
Q. What are the common synthetic routes for preparing 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid, and what challenges arise during its purification?
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected piperidine derivatives with methylaminoacetic acid intermediates. For example, Boc-protected piperidines (e.g., 1-(tert-butoxycarbonyl)piperidin-3-amine) are reacted with activated esters like NHS or pentafluorophenyl esters of methylaminoacetic acid. Challenges include optimizing reaction conditions (e.g., temperature, coupling reagents) to avoid epimerization and ensuring high yields . Purification often requires reverse-phase HPLC or column chromatography due to polar byproducts. Purity verification via NMR (e.g., monitoring Boc-group protons at ~1.4 ppm) and LC-MS is critical .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : 1H/13C NMR to confirm Boc-group integrity (tert-butyl signals at δ 1.4 ppm) and piperidine/methylaminoacetic acid connectivity.
- LC-MS : To verify molecular weight (e.g., [M+H]+ expected at ~285.3 g/mol) and purity (>95%) .
- HPLC : Using C18 columns with acetonitrile/water gradients to resolve impurities. Retention times can be compared to Boc-protected analogs (e.g., 2-(4-boc-piperazino)acetic acid derivatives) .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its role as a linker in PROTAC design?
The compound’s piperidine ring and Boc-protected amine may serve as a rigid spacer in PROTACs, affecting ternary complex formation between target proteins and E3 ligases. Computational modeling (e.g., molecular dynamics simulations) can predict how the linker’s conformation impacts binding kinetics. Comparative studies with flexible linkers (e.g., PEG-based) or other rigid analogs (e.g., pyrazole-containing linkers) are essential to evaluate degradation efficiency . For example, rigid linkers may enhance proteasome recruitment but reduce solubility, requiring empirical optimization .
Q. How can researchers address contradictions in reported biological activity data for Boc-protected piperidine derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell permeability, off-target effects) or linker stereochemistry. To resolve these:
- Perform dose-response assays across multiple cell lines.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly.
- Compare data with structurally similar compounds (e.g., 2-(4-boc-piperazino)acetic acid) to isolate structure-activity relationships .
Q. What strategies are recommended for improving the metabolic stability of this compound in biological systems?
- Isotope labeling : Introduce deuterium at labile positions (e.g., methyl groups) to slow metabolism.
- Prodrug modification : Mask the carboxylic acid group (e.g., ester prodrugs) to enhance cell permeability.
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to track degradation products in hepatocyte assays .
Methodological Considerations
Q. How should researchers design experiments to evaluate the impact of linker length and rigidity on target degradation efficiency?
- Comparative synthesis : Prepare analogs with varying spacer lengths (e.g., adding/subtracting methylene groups) or rigidity (e.g., cyclohexane vs. piperidine).
- Cellular assays : Measure degradation kinetics (DC50 values) using Western blotting or HiBiT luciferase systems.
- Structural analysis : Pair with cryo-EM or X-ray crystallography to visualize ternary complex formation .
Q. What computational tools are suitable for predicting the conformational flexibility of this compound in drug design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
